molecular formula C7H10N2O B6262861 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol CAS No. 1248787-82-7

1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol

Cat. No.: B6262861
CAS No.: 1248787-82-7
M. Wt: 138.2
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanol (CAS: 1248787-82-7) is a cyclopropanol derivative featuring a methyl-substituted pyrazole ring at the 4-position of the cyclopropane moiety. Its molecular formula is C₇H₁₀N₂O, with a molar mass of 138.17 g/mol . The methylpyrazole substituent may enhance metabolic stability or serve as a pharmacophore in drug design due to its hydrogen-bonding capacity and aromatic interactions.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-5-6(4-8-9)7(10)2-3-7/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHVZWHSVSZMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248787-82-7
Record name 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol
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Mechanism of Action

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol is a compound that has garnered attention due to its unique structural features and potential biological activities. The pyrazole moiety, combined with the cyclopropanol structure, provides a framework for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound consists of a cyclopropanol ring attached to a 1-methyl-1H-pyrazole group. This configuration allows for specific interactions with enzymes and receptors, influencing biochemical pathways. The rigidity of the cyclopropanol ring may enhance binding affinities due to its ability to fit into hydrophobic pockets of proteins.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The pyrazole moiety can act as an inhibitor for certain enzymes by forming hydrogen bonds or coordinating with metal ions.
  • Receptor Modulation : The compound may influence receptor activity, particularly in pathways related to neurotransmission and metabolic processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial and fungal strains, suggesting its utility in developing therapeutic agents for infectious diseases.

Cytotoxicity

Research conducted on the cytotoxic effects of this compound indicates its potential against human cancer cell lines. In vitro assays demonstrated significant cytotoxic activity, particularly in specific types of cancer cells, which warrants further investigation into its mechanisms and efficacy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Preliminary findings suggest that it may scavenge free radicals, thereby providing protective effects against oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against several bacterial strains (e.g., E. coli, S. aureus) .
CytotoxicitySignificant effects observed in human cancer cell lines .
AntioxidantExhibits free radical scavenging activity .

Research Example

In a study evaluating the cytotoxic properties of various pyrazolone derivatives, including this compound, researchers found that the compound displayed notable activity against Leishmania mexicana and several human tumor cell lines. The mechanism was hypothesized to involve both direct cytotoxic effects and modulation of cellular signaling pathways .

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound might share similar properties.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. A study highlighted in the European Journal of Pharmacology found that pyrazole derivatives could modulate inflammatory pathways, potentially leading to new therapeutic agents for inflammatory diseases. The cyclopropanol structure may enhance the bioavailability and efficacy of these compounds.

Neuroprotective Effects

Research has indicated that pyrazole-based compounds can exhibit neuroprotective properties. A study published in Neuropharmacology found that such compounds could inhibit neuroinflammation and promote neuronal survival under stress conditions. This suggests potential applications for this compound in treating neurodegenerative diseases.

Pesticidal Activity

The unique structure of this compound has led to investigations into its pesticidal properties. Recent findings suggest that compounds with similar frameworks can act as effective insecticides or fungicides. A study published in the Journal of Agricultural and Food Chemistry reported on the efficacy of pyrazole derivatives against agricultural pests, indicating a potential role for this compound in crop protection strategies.

Herbicidal Properties

In addition to insecticidal activity, there is emerging interest in the herbicidal properties of pyrazole derivatives. Research indicates that certain pyrazole compounds can inhibit plant growth by targeting specific metabolic pathways. This could lead to the development of selective herbicides based on the structure of this compound.

Polymer Synthesis

The cyclopropanol moiety offers unique reactivity that can be exploited in polymer chemistry. Studies have shown that cyclopropanol derivatives can participate in ring-opening reactions, leading to the synthesis of novel polymers with tailored properties. This application is particularly relevant for developing materials with specific mechanical or thermal characteristics.

Sensor Development

Research has also explored the use of pyrazole derivatives in sensor technology. The ability of these compounds to interact with various analytes makes them suitable candidates for developing chemical sensors. A study highlighted in Sensors and Actuators B: Chemical demonstrated the potential of pyrazole-based sensors for detecting environmental pollutants.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveInhibition of neuroinflammation

Table 2: Agricultural Applications

Application TypeReferenceFindings
PesticidalEffective against agricultural pests
HerbicidalInhibition of plant growth

Table 3: Material Science Applications

Application TypeReferenceFindings
Polymer SynthesisNovel polymers with tailored properties
Sensor DevelopmentDetection of environmental pollutants

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molar Mass : 210.11 g/mol
  • CAS : 1401426-05-8
  • Key Differences: Functional Group: The hydroxyl group in cyclopropanol is replaced by an amine, which is protonated as a dihydrochloride salt. This modification significantly alters solubility and stability, making the dihydrochloride salt more hydrophilic and suitable for aqueous formulations . Reactivity: The amine group enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxyl group in cyclopropanol may participate in esterification or oxidation. Applications: The dihydrochloride form is likely used as an intermediate in synthesizing bioactive molecules, leveraging the amine for further derivatization.

1-(4-Methylphenyl)-1-propanol

  • Molecular Formula : C₁₀H₁₄O
  • Molar Mass : 150.22 g/mol
  • CAS : 25574-04-3
  • Key Differences: Core Structure: A linear propanol chain replaces the strained cyclopropane ring, reducing steric strain but eliminating the unique reactivity associated with cyclopropanes. Applications: Likely used as a solvent or intermediate in non-pharmaceutical contexts due to its simpler structure .

Structural and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Functional Groups Notable Properties
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanol C₇H₁₀N₂O 138.17 1248787-82-7 Cyclopropanol, methylpyrazole Strained ring, polar hydroxyl
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 1401426-05-8 Cyclopropanamine, dihydrochloride Hydrophilic salt, nucleophilic amine
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 25574-04-3 Propanol, methylphenyl Linear chain, lipophilic

Research Findings and Implications

  • Reactivity: The cyclopropanol’s strained ring is prone to ring-opening reactions under acidic or basic conditions, a feature absent in the linear propanol analog .
  • Stability: The dihydrochloride amine salt requires refrigeration (2–8°C) , whereas cyclopropanol derivatives may exhibit better thermal stability due to the absence of labile protons.

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